molecular formula C11H19N3O2 B13614561 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid

4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid

Cat. No.: B13614561
M. Wt: 225.29 g/mol
InChI Key: DYQHJEGTHIJNHZ-UHFFFAOYSA-N
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Description

4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and an ethylamino butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups at the 4 and 5 positions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Ethylamino Butanoic Acid Side Chain: The final step involves the attachment of the ethylamino butanoic acid side chain through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, forming corresponding oxides.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the ethylamino group.

    Reduction: Hydrogenated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid: Similar structure but with a methylamino group instead of an ethylamino group.

    4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)butanoic acid: Similar structure but with a propylamino group instead of an ethylamino group.

Uniqueness

4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid is unique due to its specific substitution pattern and the presence of both an imidazole ring and an ethylamino butanoic acid side chain, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)-2-(ethylamino)butanoic acid

InChI

InChI=1S/C11H19N3O2/c1-4-12-10(11(15)16)5-6-14-7-13-8(2)9(14)3/h7,10,12H,4-6H2,1-3H3,(H,15,16)

InChI Key

DYQHJEGTHIJNHZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCN1C=NC(=C1C)C)C(=O)O

Origin of Product

United States

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